5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C17H17BrN6O2 and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.05964 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide is believed to be specific protein kinases involved in cellular signaling pathways. These kinases play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can modulate various cellular processes, making it a potential candidate for cancer therapy .
Mode of Action
The compound interacts with its target kinases by binding to the ATP-binding site, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways that promote cell proliferation and survival. The binding affinity and specificity of the compound for its target kinases are critical for its therapeutic efficacy .
Biochemical Pathways
The inhibition of protein kinases by this compound affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are essential for cell cycle progression, apoptosis, and metabolism. By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high kinase activity. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal environment .
Result of Action
At the molecular level, the inhibition of protein kinases by the compound leads to decreased phosphorylation of key signaling molecules, resulting in the suppression of cell proliferation and induction of apoptosis. At the cellular level, this translates to reduced tumor growth and potential tumor regression. The compound’s efficacy in preclinical models has shown promise, with significant anti-tumor activity observed in various cancer cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of this compound. The compound is stable under physiological pH but may degrade under extreme acidic or basic conditions. Temperature fluctuations can also affect its stability, with higher temperatures potentially leading to degradation. Additionally, interactions with other biomolecules, such as proteins and lipids, can impact its bioavailability and therapeutic efficacy .
生物活性
5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a furan ring, bromine substitution, and a pyridazin moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds similar to this compound. For instance, derivatives of pyridazine and pyrazole have shown significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 3.79 | Induces apoptosis |
Compound B | HepG2 | 1.1 | Cell cycle arrest |
Compound C | A549 | 26 | Inhibits proliferation |
These compounds often act by inhibiting specific kinases or inducing apoptosis through various pathways, including the mitochondrial pathway and caspase activation .
Kinase Inhibition
The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways that regulate cellular functions such as proliferation and survival. The following table summarizes findings related to kinase inhibition:
Target Kinase | IC50 (nM) | Selectivity |
---|---|---|
ALK | 27 | High selectivity over FAK |
CDK2 | 0.95 | Broad activity across cell lines |
Aurora-A | 67 | Significant inhibition |
These findings suggest that the compound may be effective in targeting specific cancer pathways, thereby offering therapeutic potential in oncology .
Case Study 1: Antitumor Efficacy
A study conducted by Kumar et al. evaluated the efficacy of various pyrazole derivatives against HCT116 and MCF7 cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 1.1 µM to 3.3 µM, demonstrating potent antitumor activity . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Mechanistic Insights
Research by Li et al. focused on the mechanism of action for compounds similar to this compound. They found that these compounds could inhibit VEGF-induced proliferation in endothelial cells, suggesting a role in antiangiogenic activity .
属性
IUPAC Name |
5-bromo-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2/c1-11-3-2-4-15(21-11)22-16-8-7-14(23-24-16)19-9-10-20-17(25)12-5-6-13(18)26-12/h2-8H,9-10H2,1H3,(H,19,23)(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODNVLCTCHBSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。